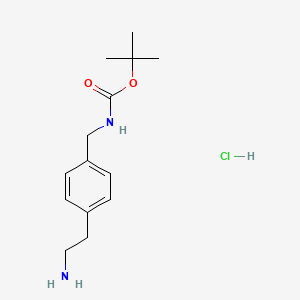

tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride

Description

International Union of Pure and Applied Chemistry Systematic Nomenclature and Structural Isomerism

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating the compound as tert-butyl N-[[4-(2-aminoethyl)phenyl]methyl]carbamate hydrochloride. This nomenclature reflects the compound's structural complexity, incorporating a tert-butyl protecting group attached to a carbamate functional group, which is further connected to a benzyl moiety substituted with a 2-aminoethyl chain. The systematic name precisely indicates the positioning of each functional group and the connectivity pattern throughout the molecular framework.

The compound is registered under Chemical Abstracts Service number 1303968-16-2, providing a unique identifier for this specific molecular structure. Alternative nomenclature systems have been employed to describe this compound, including designations such as tert-butyl (4-(2-aminoethyl)benzyl)carbamate hydrochloride and carbamic acid, [[4-(2-aminoethyl)phenyl]methyl]-, 1,1-dimethylethyl ester hydrochloride. These varied naming conventions reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and specificity.

Structural isomerism considerations for this compound primarily involve positional isomers related to the aminoethyl substituent placement on the benzene ring. The 4-position (para-position) substitution pattern distinguishes this compound from potential meta- and ortho-isomers, which would exhibit different chemical and physical properties. The presence of the hydrochloride salt form introduces additional complexity, as the compound can exist in both neutral and protonated states depending on solution conditions and pH values.

The molecular connectivity pattern follows a linear arrangement from the tert-butyl group through the carbamate linkage to the benzyl carbon, extending to the para-substituted benzene ring and terminating with the aminoethyl chain. This structural arrangement creates specific spatial relationships between functional groups that influence the compound's chemical reactivity and biological activity. The rigid benzene ring provides a stable aromatic framework, while the flexible ethyl chain allows for conformational mobility that may be important for molecular recognition processes.

Molecular Geometry Analysis via X-ray Crystallography Data

While specific X-ray crystallographic data for this compound was not directly available in the current literature search, related carbamate compounds provide insights into expected geometric parameters and structural features. Analysis of similar tert-butyl carbamate structures reveals characteristic bond lengths and angles that can be extrapolated to understand this compound's three-dimensional arrangement.

The carbamate functional group typically exhibits planar geometry around the carbonyl carbon, with characteristic carbon-oxygen and carbon-nitrogen bond lengths that reflect partial double-bond character due to resonance effects. The tert-butyl group adopts a tetrahedral geometry around the central carbon atom, with the three methyl groups arranged to minimize steric hindrance. This bulky protecting group serves to shield the carbamate oxygen from nucleophilic attack and influences the overall molecular conformation.

The benzyl portion of the molecule introduces aromatic character with typical benzene ring geometry, featuring carbon-carbon bond lengths of approximately 1.39 Angstroms and internal bond angles of 120 degrees. The methylene bridge connecting the carbamate nitrogen to the benzene ring allows for rotational freedom, enabling the aromatic system to adopt various orientations relative to the carbamate plane. This conformational flexibility may be important for biological activity and molecular interactions.

The aminoethyl substituent on the benzene ring contributes additional conformational degrees of freedom through rotation around the carbon-carbon and carbon-nitrogen bonds. The presence of the amino group introduces potential for hydrogen bonding interactions, both intramolecularly and intermolecularly, which can influence crystal packing arrangements and solution behavior. The hydrochloride salt formation involves protonation of the amino group, creating a charged center that affects both molecular geometry and intermolecular interactions.

Computational molecular modeling studies of related carbamate compounds suggest that the preferred conformation involves minimal steric interactions between the tert-butyl group and the aromatic substituents. The dihedral angles between different molecular planes are influenced by electronic effects and steric considerations, resulting in specific three-dimensional arrangements that optimize molecular stability and minimize energy.

Spectroscopic Characterization (Proton and Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Spectroscopic analysis of this compound reveals characteristic signatures for each functional group present in the molecule. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen atom environments throughout the molecular structure. The tert-butyl group typically exhibits a characteristic singlet around 1.5 parts per million, integrating for nine protons due to the symmetrical arrangement of the three methyl groups.

The aromatic protons of the substituted benzene ring appear in the characteristic aromatic region between 7.0 and 7.4 parts per million, displaying coupling patterns that reflect the para-disubstitution pattern. The benzylic methylene protons adjacent to the carbamate nitrogen typically resonate around 4.3 parts per million as a doublet, while the carbamate nitrogen-hydrogen proton appears as a broad signal around 4.9 parts per million due to exchange processes.

The aminoethyl chain protons provide distinct signals that allow for structural confirmation and purity assessment. The methylene protons adjacent to the benzene ring typically appear around 2.8 parts per million, while the methylene protons adjacent to the amino group resonate around 3.0 parts per million. The amino group protons may appear as broad signals that are sensitive to deuterium exchange and solution conditions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for each carbon environment. The carbonyl carbon of the carbamate group typically appears around 155 parts per million, reflecting the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. The quaternary carbon of the tert-butyl group resonates around 79 parts per million, while the methyl carbons appear around 28 parts per million.

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies. The carbamate carbonyl stretch typically appears around 1690 wave numbers per centimeter, while the nitrogen-hydrogen stretching vibrations of both the carbamate and amino groups contribute to the spectrum in the 3200-3500 wave numbers per centimeter region. The aromatic carbon-carbon stretching vibrations appear around 1600 and 1500 wave numbers per centimeter.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak for the free base appears at mass-to-charge ratio 250, while the hydrochloride salt shows the expected increase in molecular weight. Characteristic fragmentation patterns include loss of the tert-butyl group (57 mass units) and cleavage of the carbamate bond, providing diagnostic ions that confirm the structural connectivity.

Comparative Analysis of Tautomeric Forms and Protonation States

The acid-base chemistry of this compound involves multiple ionizable functional groups that exhibit pH-dependent behavior. The primary amino group of the aminoethyl chain serves as the most basic site in the molecule, with an expected pKa value in the range of 9-10 based on similar aliphatic amines. The carbamate nitrogen represents a much weaker base due to the electron-withdrawing effect of the adjacent carbonyl group.

Protonation state analysis reveals that under physiological pH conditions (pH 7.4), the amino group exists predominantly in the protonated ammonium form, while the carbamate nitrogen remains largely unprotonated. This protonation pattern is consistent with the compound's formulation as a hydrochloride salt, where the chloride anion serves as the counterion for the protonated amino group. The charged nature of the protonated form significantly influences the compound's solubility, stability, and potential biological activity.

Tautomeric considerations for carbamate functional groups involve potential resonance between the neutral form and a zwitterionic form where electron density shifts from the nitrogen lone pair toward the carbonyl oxygen. However, this tautomerism is generally unfavorable for carbamates due to the electron-withdrawing nature of the alkoxy group, which stabilizes the neutral form. The aromatic system does not exhibit significant tautomeric behavior under normal conditions.

The stability of different protonation states depends on solution pH and ionic strength conditions. At low pH values (below 2), both the amino group and potentially the carbamate nitrogen may be protonated, creating a diprotonated species with altered chemical properties. At high pH values (above 11), both functional groups exist in their neutral forms, potentially affecting the compound's solubility and stability.

| Protonation State | pH Range | Dominant Form | Charge |

|---|---|---|---|

| Diprotonated | <2 | Both N atoms protonated | +2 |

| Monoprotonated | 2-10 | Amino group protonated | +1 |

| Neutral | >11 | Both N atoms neutral | 0 |

Environmental factors such as temperature, solvent polarity, and the presence of other ions can influence the equilibrium between different protonation states. The hydrochloride salt formation stabilizes the monoprotonated form and enhances the compound's crystallinity and handling properties compared to the free base form. Understanding these protonation state relationships is essential for predicting the compound's behavior in different chemical and biological environments.

Properties

IUPAC Name |

tert-butyl N-[[4-(2-aminoethyl)phenyl]methyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15;/h4-7H,8-10,15H2,1-3H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKWTFCYGHWRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1303968-16-2 | |

| Record name | Carbamic acid, N-[[4-(2-aminoethyl)phenyl]methyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride typically involves the protection of the amine group of 4-aminomethylphenethylamine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) and hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the Boc-protected amine group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, tert-butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride acts as a versatile building block. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for synthesizing other compounds.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Notes |

|---|---|---|

| Oxidation | Hydrogen peroxide, potassium permanganate | Useful for introducing functional groups |

| Reduction | Lithium aluminum hydride, sodium borohydride | Can reduce carbonyl groups |

| Substitution | Alkyl halides, nucleophiles | Facilitates the introduction of new groups |

Biology

This compound has been investigated for its potential interactions with biological targets. It may function as a ligand for various receptors or enzymes, providing insights into biochemical pathways. The structure allows it to interact selectively with specific proteins, which could be pivotal in drug design and development.

Case Study: Interaction with Enzymes

Research has shown that derivatives of tert-butyl carbamates can inhibit certain enzymes involved in metabolic pathways. Such interactions can lead to the development of novel therapeutic agents targeting diseases like cancer or metabolic disorders.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties. Its potential applications include:

- Neurological Disorders: Investigations into its efficacy in modulating neurotransmitter systems.

- Antimicrobial Activity: Studies have indicated that similar compounds exhibit antibacterial properties, suggesting potential use in treating infections.

Table 2: Potential Therapeutic Applications

| Application Area | Potential Benefits |

|---|---|

| Neurology | Modulation of neurotransmitter activity |

| Infectious Diseases | Antibacterial properties |

| Cancer Research | Inhibition of specific metabolic pathways |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine group, which can then interact with biological targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl 4-(aminomethyl)benzylcarbamate Hydrochloride (CAS 1162645-96-6)

- Structural Difference: Substitution with an aminomethyl (-CH₂NH₂) group instead of 2-aminoethyl (-CH₂CH₂NH₂).

1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene (CAS 108468-00-4)

tert-Butyl 3-(aminomethyl)benzylcarbamate (CAS 108467-99-8)

tert-Butyl (2-(benzylamino)ethyl)carbamate Hydrochloride (CAS 126402-64-0)

- Structural Difference: Replaces the benzylcarbamate with a benzylaminoethyl group.

- Impact : The secondary amine introduces basicity and hydrogen-bonding capability, which could influence pharmacokinetic properties such as membrane permeability .

Research Implications

The structural nuances among these compounds dictate their utility in specific applications:

- Drug Discovery: The 2-aminoethyl chain in the reference compound offers a balance between hydrophilicity and chain length, making it ideal for peptide mimetics .

- Material Science: Dual aminomethyl derivatives (e.g., CAS 108468-00-4) are valuable for designing cross-linked hydrogels or metal-organic frameworks .

- Enzyme Studies : Meta-substituted analogs (e.g., CAS 108467-99-8) may serve as probes for studying steric effects in enzyme active sites .

Biological Activity

tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties is essential for developing therapeutic agents. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory properties.

Chemical Structure

The compound is characterized by the following structure:

- Chemical Name : this compound

- Molecular Formula : C13H20ClN3O2

- Molecular Weight : 273.77 g/mol

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory effects. For instance, a series of tert-butyl substituted phenylcarbamates were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results indicated that several compounds showed promising inhibition percentages ranging from 39% to 54% compared to the standard drug indomethacin within 9 to 12 hours post-administration .

| Compound | Inhibition Percentage (%) | Time (hours) |

|---|---|---|

| 4a | 54.239 | 9 |

| 4i | 39.021 | 12 |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In structure-activity relationship (SAR) studies, various derivatives were tested against breast cancer cell lines, particularly MDA-MB-231, a triple-negative breast cancer model. Compounds derived from similar structures showed low micromolar antiproliferative effects and significantly suppressed tumor growth in xenograft models .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| HJC0152 | <10 | MDA-MB-231 |

| HJC0416 | <15 | MDA-MB-231 |

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For example, compounds similar to tert-butyl carbamates have been investigated for their inhibitory effects on the SARS-CoV 3CL protease. Kinetic assays revealed that certain derivatives exhibited potent inhibitory activities, with IC50 values indicating effective binding and inhibition of the enzyme .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| 27a | 0.5 | SARS-CoV 3CL pro |

| 27b | 1.0 | SARS-CoV 3CL pro |

Case Studies

- Anti-inflammatory Study : A study involving the synthesis of various tert-butyl carbamate derivatives showed that certain compounds could effectively reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases.

- Anticancer Efficacy : In a controlled experiment using MDA-MB-231 cells, a new derivative of tert-butyl carbamate was found to significantly inhibit cell proliferation and induce apoptosis, indicating its promise as an anticancer therapeutic.

- SARS-CoV Protease Inhibition : Research into peptidomimetic compounds revealed that modifications to the tert-butyl structure could enhance binding affinity to viral proteases, showcasing its potential in antiviral drug development.

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride that influence its stability and reactivity in synthetic applications?

- Answer : The compound features a tert-butyl carbamate (Boc) protecting group, a benzylcarbamate linkage, and a protonated 2-aminoethyl moiety (as a hydrochloride salt). The Boc group confers acid-lability, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid). The hydrochloride salt enhances solubility in polar solvents (e.g., water, methanol) but may reduce reactivity in non-polar media. Stability considerations include avoiding prolonged exposure to moisture (hydrolysis risk) and strong bases (Boc cleavage). Key properties include molecular weight (~280–300 g/mol), melting point (data gaps noted), and IR signatures (C=O stretch at ~1690–1710 cm⁻¹ for carbamate) .

Q. What safety precautions should be observed when handling tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride in laboratory settings?

- Answer : Standard safety protocols include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of dust or aerosols.

- Storage : Keep in a cool, dry place away from acids/bases to prevent decomposition.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

While direct hazard data for this compound is limited, structurally related Boc-protected amines (e.g., tert-butyl (2-aminoethyl)carbamate hydrochloride) are non-hazardous but require prudent handling .

Advanced Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride to improve yield and purity, particularly in introducing the Boc protecting group?

- Answer :

- Step 1 : Protect the primary amine of 4-(2-aminoethyl)benzylamine using Boc anhydride or tert-butyl chloroformate in a biphasic system (e.g., DCM/water) with a base (e.g., NaHCO₃) to minimize side reactions .

- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (ethanol/water mixtures).

- Step 3 : Optimize reaction time and temperature (e.g., 0–25°C, 4–12 hours) to prevent over-alkylation or carbamate hydrolysis.

- Step 4 : Confirm Boc incorporation via ¹H NMR (δ ~1.4 ppm for tert-butyl protons) and LC-MS .

Q. What analytical techniques are most effective in characterizing tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride and verifying the integrity of the carbamate and benzyl functional groups?

- Answer :

- NMR Spectroscopy : ¹H NMR identifies tert-butyl (9H singlet at δ ~1.4 ppm), benzyl (aromatic protons at δ ~7.2–7.4 ppm), and carbamate (NH at δ ~5–6 ppm). ¹³C NMR confirms the carbamate carbonyl (δ ~155 ppm) .

- IR Spectroscopy : C=O stretch at ~1700 cm⁻¹ and N-H stretches at ~3300 cm⁻¹ .

- Mass Spectrometry : ESI-MS provides accurate molecular weight confirmation (e.g., [M+H]⁺ ~281–283 Da).

- HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>95%) .

Q. How does the hydrochloride salt affect the solubility and reactivity of tert-Butyl 4-(2-aminoethyl)benzylcarbamate hydrochloride in aqueous versus organic reaction media?

- Answer : The hydrochloride salt increases solubility in polar solvents (e.g., water, methanol) due to ionic interactions but may reduce nucleophilicity of the amine in organic media. Reactivity adjustments include:

- Aqueous Media : Use buffered conditions (pH 7–9) to deprotonate the amine for nucleophilic reactions.

- Organic Media : Employ polar aprotic solvents (e.g., DMF, DMSO) with mild bases (e.g., TEA) to liberate the free amine .

Q. What strategies enable selective removal of the tert-butyl carbamate protecting group under mild conditions without compromising the 2-aminoethylbenzyl moiety?

- Answer :

- Acidic Deprotection : Use 10–20% TFA in DCM (0–25°C, 1–2 hours) for Boc cleavage. Avoid prolonged exposure to prevent benzyl ether hydrolysis .

- Alternative Methods : HCl in dioxane (4 M, 2 hours) or catalytic TsOH in MeOH. Monitor reaction progress via TLC (ninhydrin staining for free amine) .

- Workup : Neutralize with aqueous NaHCO₃ and extract the free amine into DCM for downstream functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.